molecular formula C22H20BrNO2S B2982999 N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 860788-19-8

N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2982999
CAS No.: 860788-19-8
M. Wt: 442.37
InChI Key: ZTXUXTGEKCFRNS-UHFFFAOYSA-N
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Description

“N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C22H20BrNO2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been studied in the context of combating antimicrobial and anticancer drug resistance . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C22H20BrNO2S . The molecular weight of the compound is 442.37 .

Scientific Research Applications

Molecular Electronics

A study highlights the use of simple and accessible aryl bromides as building blocks for thiol end-capped molecular wires. Aryl bromides, including 4-bromophenyl derivatives, serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, demonstrating their significance in the development of molecular electronics (Stuhr-Hansen et al., 2005).

Anticonvulsant Activities

Research on 2-substituted N-benzyl-2-acetamidoacetamides reveals potent anticonvulsant properties. Structural analysis indicates that the presence of a small, substituted heteroatom moiety near the C(2) site significantly enhances anticonvulsant activity. This finding is validated through the synthesis and testing of twelve derivatives, with notable activities observed for two oxygen-substituted derivatives, illustrating the therapeutic potential of these compounds (Choi et al., 1996).

Antioxidant Activities

A study on the marine red alga Rhodomela confervoides identifies 19 naturally occurring bromophenols with potent antioxidant activities. These compounds exhibit stronger or comparable activities to standard antioxidants, suggesting their potential in preventing oxidative deterioration of food (Li et al., 2011).

Synthetic Methodologies

The synthesis of N-substituted sulfanilamide derivatives and their characterization, thermal, and antimicrobial studies are discussed. These compounds show distinct molecular conformations and hydrogen bonding models, with no significant antibacterial activity observed upon the introduction of the benzene ring to the CO–NH group or the SO2–NH moiety (Lahtinen et al., 2014).

Future Directions

Future research could focus on further exploring the pharmacological activities of this compound and similar derivatives, particularly in the context of antimicrobial and anticancer drug resistance . Molecular docking studies could be carried out to study the binding mode of active compounds with receptors .

Properties

IUPAC Name

N-benzyl-2-(4-bromophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2S/c1-26-20-11-9-19(10-12-20)24(15-17-5-3-2-4-6-17)22(25)16-27-21-13-7-18(23)8-14-21/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXUXTGEKCFRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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